HDAC6 Inhibitory Potency of 7-Methyl-Indole-Piperazine Hybrid 9c vs. Clinical Benchmark Tubastatin A
In the indole-piperazine hydroxamic acid series, the 7-methyl-1H-indole-3-carbonyl-piperazine hybrid (compound 9c) achieved an HDAC6 IC₅₀ of 13.6 nM in enzymatic assays, surpassing the reference HDAC6 inhibitor Tubastatin A in promoting neurite outgrowth in PC12 cells without inducing toxicity [1]. While compound 9c incorporates a carbonyl linker rather than a simple methylene bridge, the 7-methylindole substructure is identical to that of the title compound, establishing the 7-methyl group as a critical pharmacophoric element for HDAC6 potency.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 9c (7-methyl-1H-indole-3-carbonyl-piperazine-hydroxamic acid): IC₅₀ = 13.6 nM |
| Comparator Or Baseline | Tubastatin A (reference HDAC6 inhibitor): IC₅₀ not explicitly stated in abstract; 9c demonstrated superior neurite outgrowth induction vs. Tub A |
| Quantified Difference | Compound 9c was identified as the most potent inhibitor in the series; qualitative superiority over Tubastatin A in functional neurite outgrowth assay |
| Conditions | HDAC6 enzymatic assay; PC12 cell neurite outgrowth model |
Why This Matters
Procurement of compounds bearing the 7-methylindole substructure enables medicinal chemistry teams to access the nanomolar HDAC6 potency cluster identified in this SAR study.
- [1] Liang T, et al. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. Bioorg Med Chem Lett. 2023;81:129148. doi:10.1016/j.bmcl.2023.129148. View Source
